An In-Depth Technical Guide to the Chemical Structure Analysis of 2-Hydroxy-2-(oxan-4-yl)acetic Acid
An In-Depth Technical Guide to the Chemical Structure Analysis of 2-Hydroxy-2-(oxan-4-yl)acetic Acid
Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry
2-Hydroxy-2-(oxan-4-yl)acetic acid is a fascinating heterocyclic organic compound that holds significant promise in the realm of drug discovery and development. Its unique structural architecture, featuring a tetrahydropyran (oxane) ring appended to an α-hydroxy acid moiety, presents a versatile scaffold for the synthesis of novel therapeutic agents. The oxane ring, a privileged structure in medicinal chemistry, can favorably influence pharmacokinetic properties such as solubility and metabolic stability.[1] The α-hydroxy acid functionality provides a key site for chemical modification and interaction with biological targets. Understanding the precise chemical structure of this molecule is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the analytical methodologies employed to elucidate and confirm the structure of 2-Hydroxy-2-(oxan-4-yl)acetic acid, offering insights into the rationale behind the selection of each technique and the interpretation of the resulting data.
Core Analytical Workflow: A Multi-faceted Approach to Structural Elucidation
The definitive structural analysis of 2-Hydroxy-2-(oxan-4-yl)acetic acid necessitates a multi-pronged analytical approach. No single technique can provide a complete picture; instead, the synergistic application of spectroscopic and chromatographic methods is essential. This workflow ensures a self-validating system where data from one technique corroborates the findings of another, leading to an unambiguous structural assignment.
Figure 1: A representative workflow for the comprehensive structural analysis of 2-Hydroxy-2-(oxan-4-yl)acetic acid, emphasizing the interplay between different analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Determination
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Hydroxy-2-(oxan-4-yl)acetic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a detailed map of its atomic connectivity.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (providing information about adjacent protons).
Expected ¹H NMR Spectral Data (Predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.1 | s | 1H | -CH(OH)COOH |
| ~3.8 - 3.4 | m | 4H | -CH₂-O-CH₂- (Oxane ring) |
| ~2.0 - 1.6 | m | 5H | -CH₂-CH(R)-CH₂- and -CH(R)- (Oxane ring) |
| 11-13 | br s | 1H | -COOH |
| ~3.5 | br s | 1H | -OH |
Note: Predicted chemical shifts are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.
Causality Behind Expected Shifts: The protons on the carbons adjacent to the oxygen atom in the oxane ring are expected to be deshielded and thus appear at a lower field (higher ppm). The methine proton of the α-hydroxy acid is also deshielded by the adjacent oxygen and carbonyl groups. The carboxylic acid proton exhibits a characteristic broad singlet at a very downfield chemical shift due to hydrogen bonding.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about the number of different carbon environments in the molecule.
Expected ¹³C NMR Spectral Data (Predicted):
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | -COOH (Carbonyl carbon) |
| ~75 | -C(OH)COOH (α-carbon) |
| ~67 | -CH₂-O-CH₂- (Oxane ring) |
| ~40 | -CH- (Oxane ring, C4) |
| ~33 | -CH₂-CH-CH₂- (Oxane ring) |
Note: Predicted chemical shifts are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.
Rationale for Carbon Assignments: The carbonyl carbon of the carboxylic acid is highly deshielded and appears at the lowest field. The carbon bearing the hydroxyl group is also significantly deshielded. The carbons in the oxane ring adjacent to the oxygen atom appear at a lower field than the other aliphatic carbons.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a crucial technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly important for confirming the elemental composition.
Predicted Mass Spectrometry Data:
Based on the structure of the closely related analog, 2-hydroxy-2-(4-hydroxyoxan-4-yl)acetic acid, we can predict the following for 2-Hydroxy-2-(oxan-4-yl)acetic acid (C₇H₁₂O₄, Exact Mass: 160.0736):
| Adduct | Predicted m/z |
| [M+H]⁺ | 161.0808 |
| [M+Na]⁺ | 183.0628 |
| [M-H]⁻ | 159.0663 |
Data is predicted based on the PubChem entry for a related compound and may differ in an actual experiment.[2][3]
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile/water).
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Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: Analyze the ions using a time-of-flight (TOF) mass analyzer to determine their mass-to-charge ratio with high accuracy.
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Data Analysis: Process the data to obtain the exact mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition.
Figure 2: A simplified workflow for obtaining high-resolution mass spectrometry data using ESI-TOF MS.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Characteristic FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~3400 (broad) | O-H stretch | Alcohol |
| ~2950, ~2850 | C-H stretch | Aliphatic |
| 1760-1690 (strong) | C=O stretch | Carboxylic acid |
| 1320-1210 | C-O stretch | Carboxylic acid, Ether |
| 1200-1000 | C-O stretch | Alcohol, Ether |
Interpretation of the Spectrum: The FTIR spectrum of 2-Hydroxy-2-(oxan-4-yl)acetic acid is expected to be dominated by a very broad absorption band in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid.[4][5][6] A strong, sharp peak between 1760 and 1690 cm⁻¹ will confirm the presence of the carbonyl group of the carboxylic acid. The presence of the alcohol and ether functional groups will be indicated by C-O stretching bands in the fingerprint region (below 1500 cm⁻¹).[7]
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Enabling Purification
HPLC is an essential technique for determining the purity of the synthesized compound and for its purification. A reverse-phase HPLC method is typically suitable for a polar molecule like 2-Hydroxy-2-(oxan-4-yl)acetic acid.
Typical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | A time-programmed gradient from high aqueous to high organic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometry (LC-MS) |
| Column Temperature | 30 °C |
Rationale for Method Selection: A C18 column provides a non-polar stationary phase that retains the analyte based on its hydrophobicity. The use of a gradient elution allows for the effective separation of the target compound from any non-polar or more polar impurities.[8][9] Formic acid is added to the mobile phase to suppress the ionization of the carboxylic acid, leading to better peak shape and retention. Detection at a low UV wavelength (210 nm) is suitable for compounds with limited chromophores. Coupling the HPLC to a mass spectrometer (LC-MS) provides the added advantage of confirming the molecular weight of the eluting peaks.[10]
Conclusion: A Robust Framework for Structural Verification
The comprehensive structural analysis of 2-Hydroxy-2-(oxan-4-yl)acetic acid is achieved through the judicious application of a suite of modern analytical techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, mass spectrometry confirms the molecular weight and elemental composition, FTIR spectroscopy identifies the key functional groups, and HPLC assesses the purity of the compound. The convergence of data from these orthogonal techniques provides a high degree of confidence in the structural assignment, which is a critical prerequisite for the advancement of this promising molecule in drug discovery and development pipelines.
References
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PubChem Compound Summary for CID 132364883, 2-hydroxy-2-(4-hydroxyoxan-4-yl)acetic acid. National Center for Biotechnology Information. [Link]
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Synthesis of α-Keto Aldehydes via Selective Cu(I)-catalyzed Oxidation of α-Hydroxy Ketones. The Royal Society of Chemistry. [Link]
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IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. [Link]
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Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. [Link]
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20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
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PubChem Compound Summary for CID 62395817, 2-(4-hydroxyoxan-4-yl)acetic acid. National Center for Biotechnology Information. [Link]
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The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
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Total synthesis of the civet constituent (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid. MedCrave online. [Link]
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Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. National Center for Biotechnology Information. [Link]
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Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. National Center for Biotechnology Information. [Link]
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Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Academia.edu. [Link]
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Oxetanes in drug discovery: structural and synthetic insights. National Center for Biotechnology Information. [Link]
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